molecular formula C17H19ClN2O B5738418 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5738418
M. Wt: 302.8 g/mol
InChI Key: BWTOPVXHEMNGMS-UHFFFAOYSA-N
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Description

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with various molecular targets. It is known to bind to serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This binding activity is believed to contribute to its antipsychotic and antidepressant effects . Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial properties.

Comparison with Similar Compounds

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTOPVXHEMNGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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